5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a fused pyrazole and pyrimidine ring system, which contributes to its versatility as a scaffold for drug development and synthesis of various pharmacologically active molecules. It serves as a key intermediate in the synthesis of other heterocyclic compounds, which are of interest for their diverse biological activities, including enzyme inhibition and potential therapeutic applications.
The synthesis of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is typically achieved through condensation reactions involving aminopyrazoles and α,β-unsaturated carbonyl compounds. One common method is the Biginelli-type reaction, which does not require catalysts and can be performed by boiling the reactants in dimethylformamide. This method allows for the formation of the desired pyrazolo[1,5-a]pyrimidine scaffold efficiently.
The reaction conditions generally involve:
The molecular structure of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be represented as follows:
The compound consists of a pyrazole ring fused to a pyrimidine ring with a carbonitrile group at the 3-position and a carbonyl group at the 5-position, contributing to its reactivity and biological activity.
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical transformations due to its functional groups:
Common reagents used in reactions involving this compound include:
The mechanism of action for 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with various enzymes. It has been identified as an inhibitor of enzymes such as cyclic adenosine monophosphate phosphodiesterase and tyrosine kinases. These interactions suggest that it may play a role in modulating signaling pathways related to inflammation and cancer progression .
Relevant analyses indicate that the compound's reactivity is largely influenced by the presence of functional groups capable of participating in various organic reactions.
The applications of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile span several fields:
Pyrazolo[1,5-a]pyrimidines are bicyclic N-heterocycles formed by fusion of pyrazole and pyrimidine rings. This scaffold exhibits remarkable planarity and aromatic character, enabling π-stacking interactions with biological targets. The electron-rich nature arises from the pyrimidine nitrogen atoms (N1, N4) and the bridgehead nitrogen (N6), creating multiple sites for hydrogen bonding and coordination. The 3-carbonitrile derivative, 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1224288-95-2), features additional polarization due to the electron-withdrawing nitrile group (-C≡N) at position 3 and a lactam moiety (-NH-C=O) at position 5. This enhances its capacity for dipole-dipole interactions and metal coordination [1] [6].
Key structural parameters include:
Table 1: Computational Chemistry Profile of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Property | Predicted Value | Method |
---|---|---|
Log P (Consensus) | 0.06 | iLOGP/XLOGP3 |
Water Solubility (ESOL) | 14.8 mg/mL (0.0923 M) | Delaney method |
GI Absorption | High | BOILED-Egg model |
BBB Permeation | No | BOILED-Egg model |
CYP1A2 Inhibition | Yes | SVM model |
Lipinski Violations | 0 | Pfizer’s rule |
The pyrazolo[1,5-a]pyrimidine scaffold emerged as a strategic isostere of purines, replacing the imidazole ring (in adenine/guanine) with pyrazole while retaining key hydrogen-bonding motifs. This isosterism enables kinase inhibition by mimicking ATP’s purine core. Historical milestones include:
Thiophene-benzene isosterism is pivotal in modulating drug properties. Replacing benzene with thiophene in heterocyclic scaffolds:
This derivative serves as a versatile precursor for antitumor and anti-inflammatory agents:
Table 2: Therapeutic Applications of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives
Therapeutic Area | Target | Biological Activity | Reference |
---|---|---|---|
Oncology | Tropomyosin (Trk) | IC₅₀ < 50 nM for TrkA/B/C; overcomes resistance mutations | |
Inflammation | COX-2 | IC₅₀ = 1.11 µM; selectivity index = 8.97 vs COX-1 | [9] |
Inflammation | sPLA₂-V | IC₅₀ = 1.0 µM; reduces edema by 68% | [9] |
Neuroscience | GABAA | α1β2γ2 subtype modulation (agonism predicted) | [8] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: